molecular formula C10H9BrN2 B1376370 3-Bromo-8-methylquinolin-6-amine CAS No. 858467-31-9

3-Bromo-8-methylquinolin-6-amine

Cat. No.: B1376370
CAS No.: 858467-31-9
M. Wt: 237.1 g/mol
InChI Key: OGMCMTCCDSFGOY-UHFFFAOYSA-N
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Description

3-Bromo-8-methylquinolin-6-amine: is a quinoline derivative, characterized by the presence of a bromine atom at the third position, a methyl group at the eighth position, and an amine group at the sixth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

3-Bromo-8-methylquinolin-6-amine plays a crucial role in various biochemical reactions. It has been shown to interact with tubulin, a protein that is essential for the polymerization of microtubules. By binding to the α subunit of tubulin, this compound inhibits the polymerization process, thereby affecting cell division and other microtubule-dependent processes . Additionally, this compound has demonstrated fungicidal properties, making it effective against certain phytopathogens .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by disrupting microtubule dynamics, which in turn affects cell division and intracellular transport. This disruption can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cell cycle arrest and apoptosis in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with tubulin. By binding to the α subunit of tubulin, it inhibits the polymerization of microtubules, leading to the destabilization of the microtubule network. This inhibition can result in the activation of cell cycle checkpoints and the induction of apoptosis. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained disruptions in cellular processes, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit microtubule polymerization. At higher doses, this compound can induce toxic effects, including severe disruptions in cellular function and tissue damage . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound may affect metabolic flux and alter the levels of certain metabolites. Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical research and therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can affect its activity and efficacy in biochemical reactions and therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-methylquinolin-6-amine can be achieved through various synthetic routes. One common method involves the bromination of 8-methylquinolin-6-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-8-methylquinolin-6-amine is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts .

Biology and Medicine: The compound exhibits potential antimicrobial, antiviral, and anticancer activities. It is used in the development of new therapeutic agents targeting various diseases .

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and agrochemicals. Its derivatives are also employed in the manufacture of electronic materials .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-8-methylquinolin-6-amine is unique due to the specific combination of substituents on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of novel quinoline derivatives with potential therapeutic applications .

Properties

IUPAC Name

3-bromo-8-methylquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-2-9(12)4-7-3-8(11)5-13-10(6)7/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMCMTCCDSFGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC(=CN=C12)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736621
Record name 3-Bromo-8-methylquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858467-31-9
Record name 3-Bromo-8-methyl-6-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=858467-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-8-methylquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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